molecular formula C24H27ClN4O3 B11009060 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11009060
M. Wt: 454.9 g/mol
InChI Key: DROHVSVMFDFYKJ-UHFFFAOYSA-N
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Description

3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.

    Attachment of the Piperidine Moiety: The piperidine ring, substituted with a 4-chlorophenyl group, is introduced through nucleophilic substitution reactions.

    Formation of the Hexyl Linker: The hexyl chain is attached via alkylation reactions, often using halogenated intermediates.

    Final Coupling: The final step involves coupling the piperidine and benzotriazinone fragments under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new medications.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{6-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one
  • 3-{6-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C24H27ClN4O3

Molecular Weight

454.9 g/mol

IUPAC Name

3-[6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C24H27ClN4O3/c25-19-11-9-18(10-12-19)24(32)13-16-28(17-14-24)22(30)8-2-1-5-15-29-23(31)20-6-3-4-7-21(20)26-27-29/h3-4,6-7,9-12,32H,1-2,5,8,13-17H2

InChI Key

DROHVSVMFDFYKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCCCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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